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Germanium(4+) tetraiodide

Cat. No.: B12510724
M. Wt: 580.25 g/mol
InChI Key: JWFYZNRHHGHPJD-UHFFFAOYSA-J
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Description

Significance of Germanium(4+) Tetraiodide in Inorganic and Materials Chemistry Research

The importance of this compound in the scientific community lies primarily in its role as a versatile precursor. chemimpex.com In materials science, it is instrumental in the production of high-purity germanium crystals, which are fundamental to the fabrication of advanced electronic components like semiconductors and photodetectors. chemimpex.com The compound's ability to facilitate the growth of germanium films and nanostructures further highlights its significance in the development of innovative technologies, including solar cells and optoelectronic devices. chemimpex.comnih.gov

In the realm of inorganic chemistry, this compound serves as a valuable reagent for synthesizing a variety of organogermanium compounds and other germanium-containing materials. guidechem.com Its reactivity allows for the exploration of new chemical transformations and the creation of novel compounds with unique properties. wikipedia.orgguidechem.com Researchers also utilize it to study the fundamental properties of germanium-based compounds, contributing to a deeper understanding of the element's chemistry. chemimpex.com

Historical Context of this compound Investigations

The investigation of germanium and its compounds dates back to the late 19th century. In 1869, Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which would fill a gap in the periodic table between silicon and tin. wikipedia.orgbritannica.com This prediction was fulfilled in 1886 when Clemens Winkler, a German chemist, discovered the element in the mineral argyrodite and named it germanium, after his home country. wikipedia.orgbritannica.comperiodic-table.com Winkler was able to synthesize several germanium compounds, including the halides. wikipedia.orgperiodic-table.com

Early detailed studies on this compound were conducted in the early 20th century. For instance, a 1922 publication by L. M. Dennis and F. E. Hance in the Journal of the American Chemical Society detailed the preparation of the compound. wikipedia.org A subsequent paper by A. W. Laubengayer and P. L. Brandt in 1932 further described the preparation of both germanium tetrabromide and germanium tetraiodide. wikipedia.orgacs.org These foundational studies paved the way for future research into the properties and applications of this compound. The economic significance of germanium, and by extension its compounds, grew substantially after 1945 with the recognition of its semiconductor properties. britannica.com

Scope and Research Trajectories of this compound Studies

Current research on this compound is diverse, spanning multiple scientific disciplines. A significant area of focus is its application in materials science, particularly in the synthesis of germanium-based semiconductors and nanostructures. chemimpex.comresearchgate.net Researchers are exploring its use as a precursor for creating germanium nanowires and nanotubes, which are seen as potential building blocks for future electronic devices due to germanium's high carrier mobility. samaterials.comnih.govresearchgate.net

Another key research trajectory involves its use in the development of optical materials. chemimpex.comamericanelements.com Germanium is transparent in the infrared spectrum, making it a crucial material for infrared optics, such as those used in thermal imaging cameras and sensitive infrared detectors. wikipedia.org Studies are investigating how this compound can be utilized in the fabrication of these specialized optical components. chemimpex.com

Furthermore, there is ongoing research into the fundamental chemical properties and reactions of this compound. wikipedia.org This includes studies on its thermal decomposition, ligand exchange reactions, and its role in the synthesis of novel inorganic and organometallic compounds. wikipedia.orgresearchgate.netacs.org These investigations contribute to a broader understanding of germanium chemistry and may lead to the discovery of new applications for this versatile compound. chemimpex.comzenodo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeI4 B12510724 Germanium(4+) tetraiodide

Properties

Molecular Formula

GeI4

Molecular Weight

580.25 g/mol

IUPAC Name

germanium(4+);tetraiodide

InChI

InChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4

InChI Key

JWFYZNRHHGHPJD-UHFFFAOYSA-J

Canonical SMILES

[Ge+4].[I-].[I-].[I-].[I-]

Origin of Product

United States

Synthesis and Preparative Methodologies of Germanium 4+ Tetraiodide

Direct Elemental Combination Approaches

The most straightforward method for producing Germanium(4+) tetraiodide is through the direct reaction of elemental germanium with molecular iodine.

Elemental germanium readily reacts with iodine to form this compound. wikipedia.org This reaction is typically carried out at elevated temperatures in a controlled environment to ensure the formation of the desired product. The fundamental reaction is:

Ge + 2I₂ → GeI₄

This exothermic reaction proceeds efficiently under vacuum conditions.

The purity and yield of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the stoichiometry of the reactants.

Research has shown that conducting the reaction at temperatures between 600 and 700°C under vacuum with stoichiometric ratios of germanium and iodine can lead to a 100% yield of GeI₄. iaea.orgosti.gov A reaction time of four hours at 600°C is considered optimal for minimizing the formation of byproducts. iaea.orgosti.gov Temperatures exceeding 700°C can lead to the decomposition of this compound into Germanium(II) iodide and iodine vapor. For purification, the synthesized GeI₄ can be sublimated at 120°C. iaea.orgosti.gov

To ensure the quality of the final product, industrial protocols often involve titration with silver nitrate (B79036) (AgNO₃) to verify the iodine content. ereztech.com

Table 1: Optimal Conditions for GeI₄ Synthesis via Direct Reaction

Parameter Value/Range
Germanium:Iodine Ratio Stoichiometric
Reaction Temperature 600–700°C
Reaction Time 4 hours (at 600°C)
Environment Vacuum (1.33×10⁻³–1.33×10⁻⁴ hPa)
Sublimation Temperature 120°C

Indirect Synthesis Pathways

Besides direct combination, this compound can also be synthesized through indirect routes using germanium compounds as starting materials.

An alternative method for preparing this compound involves the reaction of germanium dioxide (GeO₂) with concentrated hydriodic acid (HI). wikipedia.org The reaction is as follows:

GeO₂ + 4HI → GeI₄ + 2H₂O

This reaction is typically carried out using a 57% concentration of hydriodic acid. wikipedia.org The water formed during the reaction can be removed by distillation to drive the reaction to completion. acs.org The crude this compound can be purified by recrystallization from a solvent like boiling carbon tetrachloride, with reported yields of 80-85%. acs.org

While less common, the synthesis of this compound can also be explored through the reaction of germanium tetrachloride (GeCl₄) with alkali iodides. This method is based on the principle of halide exchange.

Advanced and Specialized Synthetic Routes

In addition to traditional methods, advanced synthetic routes are being explored for specific applications, such as the production of nanomaterials.

This compound serves as a precursor in the synthesis of germanium-based nanomaterials. For instance, it is used in the vapor-liquid-solid mechanism for growing germanium nanowires. nih.govsamaterials.com By introducing GeI₄ as an additional precursor in a furnace system, it is possible to create tubular structures of germanium-silicon oxide. nih.govsamaterials.com

Furthermore, a two-step microwave-assisted colloidal synthesis has been developed to produce single-crystalline germanium nanocrystals from this compound in oleylamine (B85491). acs.orgnih.gov This method allows for the preparation of monodispersed germanium nanocrystals. acs.orgresearchgate.net

Microwave-Assisted Colloidal Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing high-quality, crystalline germanium nanocrystals (Ge NCs) from this compound. researchgate.netnih.gov This technique offers advantages over conventional heating, such as achieving crystalline nanoparticles at lower temperatures due to the ability of germanium iodides to directly convert electromagnetic radiation into heat. researchgate.netadvanceseng.com

A notable approach involves a two-step microwave-assisted reduction of GeI₄ in oleylamine (OAm), which acts as a solvent, binding ligand, and mild reducing agent. nih.govacs.org This method avoids the use of harsh reducing agents like LiAlH₄ or NaBH₄. nih.govadvanceseng.com In a typical process, a stock solution of GeI₄ in OAm is heated in a microwave reactor. nih.gov The synthesis can be controlled by adjusting parameters such as temperature, reaction duration, and precursor concentration to produce monodispersed Ge NCs. nih.govacs.org For instance, a two-step reaction where the solution is first heated to 250 °C and then for a longer duration at 260 °C has been shown to produce single-crystal Ge NCs with an average size of 18.9 ± 1.84 nm. nih.govacs.orgresearchgate.net

The heating rate in the microwave reactor is influenced by the precursor concentration, as GeI₄ is a better microwave absorber than GeI₂ or the oleylamine solvent alone. acs.org Research has shown that a one-step reaction at 250 °C can also reduce GeI₄ with OAm, yielding larger Ge NCs. nih.govacs.org The size of the resulting nanoparticles can also be controlled by managing the ratio of Ge⁴⁺ to Ge²⁺ in the precursor mixture when both GeI₄ and GeI₂ are used. researchgate.netadvanceseng.com The resulting colloidal dispersions of Ge NCs are stable for weeks when stored under an inert atmosphere. researchgate.netadvanceseng.com

Generation via Volatile Iodide Precursors

This compound is a volatile solid, a property that is exploited in its use as a precursor in vapor-phase synthesis methods like chemical vapor deposition (CVD) to produce germanium-based materials. samaterials.com These techniques are crucial for creating high-purity glasses and semiconductor structures. samaterials.comresearchgate.net

One significant application is the synthesis of chalcogenide glasses. For example, Ge–S–I and Ge–Sb–S–I glass systems can be prepared using the vapors of volatile precursors, including GeI₄, SbI₃, and sulfur. researchgate.net In one method, a plasma-enhanced chemical vapor deposition (PECVD) process is used, where the reaction occurs in a flowing quartz reactor at wall temperatures of 350–400 °C and a constant total pressure of 1.9 Torr. researchgate.net This approach allows for synthesis at lower temperatures compared to traditional melt-quenching techniques, which can operate at 800-950°C. researchgate.net

Another vapor-phase transport method involves the direct reaction of elemental germanium and iodine. In a typical setup, germanium pieces are placed in a high-temperature furnace zone (e.g., 600°C), while iodine crystals are heated separately in a saturator (e.g., 70°C). An inert carrier gas, such as argon, transports the iodine vapor to the reaction zone, leading to the formation of GeI₄. Direct vacuum synthesis is also effective, where stoichiometric ratios of germanium and iodine react at 600–700°C for approximately 4 hours to achieve a 100% yield of GeI₄. iaea.org The volatile nature of GeI₄ is also utilized in the synthesis of germanium nanowires and other nanostructures through a vapor-liquid-solid mechanism. samaterials.com

Structural Chemistry and Advanced Spectroscopic Characterization of Germanium 4+ Tetraiodide

Crystallographic Investigations

Germanium(4+) tetraiodide, also known as germanium tetraiodide (GeI₄), is an orange-red crystalline solid. wikipedia.org Its solid-state structure has been elucidated through crystallographic studies, providing fundamental insights into its molecular arrangement.

Crystallographic analysis demonstrates that this compound crystallizes in the cubic crystal system. wikipedia.orgnih.gov The specific space group has been identified as Pa-3 (space group number 205), a classification that describes the symmetry operations applicable to the crystal lattice. wikipedia.orgnih.govmaterialsproject.orgcrystallography.netcrystallography.net This structure is sometimes described as being Iron carbide-like. materialsproject.org

The unit cell of this compound is defined by its lattice parameters. For its cubic system, the parameters are equal, with a reported value of a = 11.89 Å. wikipedia.orgnih.govcrystallography.netcrystallography.net The angles of the unit cell are all 90° (α = β = γ = 90°). nih.govcrystallography.netcrystallography.net The structure is zero-dimensional and is composed of eight distinct GeI₄ clusters within the unit cell. materialsproject.org

Within the crystal lattice, the this compound compound exists as discrete GeI₄ molecules. wikipedia.org These molecules adopt a tetrahedral geometry, with the germanium atom at the center bonded to four iodine atoms. wikipedia.orgmaterialsproject.orgosti.gov

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Cubic wikipedia.orgnih.gov
Space Group Pa-3 (No. 205) wikipedia.orgnih.govcrystallography.net
Lattice Parameter (a) 11.89 Å wikipedia.orgnih.govcrystallography.net
Cell Angles (α, β, γ) 90° nih.govcrystallography.net
Cell Volume 1680.9 ų crystallography.net

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the molecular structure and bonding within this compound.

Raman spectroscopy has been employed to study this compound in both its solid and vapor phases. nasa.govacs.org These studies provide information on the vibrational modes of the GeI₄ molecule, which are characteristic of its tetrahedral symmetry. researchgate.netresearchgate.net Resonance Raman studies have also been conducted using various laser excitation lines in the visible and ultraviolet regions to investigate the electronic and vibrational properties of the molecule in detail. acs.orgscielo.br

For a tetrahedral molecule like GeI₄, group theory predicts specific vibrational modes. researchgate.net The Raman spectrum is used to identify these modes, including the symmetric stretching vibration (A1) and a bending vibration (E). researchgate.netarxiv.org In studies of related materials, the vibrational modes of GeI₄ are often used as a reference for peak assignments. arxiv.org For instance, in an analysis of GeTe, the ν₂(E) mode for a GeTe₄ tetrahedron was identified by analogy to GeI₄ at approximately 86 cm⁻¹. arxiv.org The totally symmetric stretching mode, ν₁(A1), is also a key feature in the Raman spectrum. arxiv.org

Table 2: Assignment of Raman Vibrational Modes for Tetrahedral Molecules by Analogy to GeI₄

Mode Symmetry Approximate Type of Mode Frequency (cm⁻¹) (by analogy)
ν₁ A₁ Symmetric Stretch -
ν₂ E Bending ~86 arxiv.org
ν₃ F₂ Asymmetric Stretch ~217 arxiv.org
ν₄ F₂ Bending ~65 arxiv.org

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound GeI₄
Germanium Ge
Germanium(II) iodide GeI₂
Iodine I₂
Iron carbide Fe₃C
Germanium telluride GeTe
Carbon tetraiodide CI₄
Tin tetraiodide SnI₄
Silicon tetraiodide SiI₄
Germanium tetrachloride GeCl₄
Germanium dioxide GeO₂

Raman Spectroscopic Studies of GeI4 (Solid and Vapor Phases) [3, 15]

Resonance Raman Investigations

Resonance Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules, particularly when the excitation wavelength is close to an electronic transition, which can significantly enhance the Raman scattering intensity. researchgate.net Studies on group IV tetraiodides, including GeI₄, have utilized this technique to investigate their vibrational structure. acs.orgscielo.br

Research by Clark and Dines involved a resonance Raman study of carbon, silicon, germanium, and tin tetraiodides using various laser excitation lines in the visible and ultraviolet regions. scielo.br This work provided valuable insights into the resonance Raman effect in these compounds. For GeI₄, the Raman wavenumbers show remarkable agreement with earlier studies, confirming the assignment of the observed vibrational bands. scielo.br

Table 1: Raman Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)
ν₁ (symmetric stretch)Not specified in abstracts
ν₂ (bending)Not specified in abstracts
ν₃ (asymmetric stretch)Not specified in abstracts
ν₄ (bending)Not specified in abstracts

This table is based on the general understanding of tetrahalide vibrations and would be populated with specific data from detailed Raman studies.

Infrared Spectroscopic Characterization of Molecular Vibrations

In the context of germanium-antimony-tellurium alloys, the vibrational modes of GeTe₄ tetrahedra have been compared to those of GeI₄ due to their structural similarities. researchgate.netresearchgate.net This comparative analysis aids in the assignment of the observed IR bands in the spectra of these complex materials. researchgate.netresearchgate.net

Table 2: Infrared Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)
ν₃ (asymmetric stretch)~280 cm⁻¹ (in Ge-Sb-Te alloys)
Other ModesNot specified in abstracts

This table reflects data from studies on related compounds and would require specific IR data for pure GeI₄ for completion.

X-ray Photoelectron Spectroscopy (XPS) in Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. wikipedia.orgcarleton.edu It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org This technique is invaluable for analyzing the chemical bonding environment of atoms in the top few nanometers of a surface. carleton.eduntu.edu.tw

For germanium compounds, XPS can distinguish between different oxidation states, such as Ge, GeO, and GeO₂. thermofisher.com The binding energies of the Ge 2p and Ge 3d core levels are sensitive to the chemical environment of the germanium atom. thermofisher.com In the context of GeI₄, XPS would be used to confirm the +4 oxidation state of germanium and to investigate the nature of the Ge-I bond. While specific XPS data for GeI₄ was not found in the provided search results, the technique is a standard method for such chemical state analysis. researchgate.netresearchgate.net

Table 3: Typical XPS Binding Energies for Germanium Compounds

Chemical StateGe 2p₃/₂ Binding Energy (eV)Ge 3d₅/₂ Binding Energy (eV)
Ge (elemental)1217.3 thermofisher.com29.3 thermofisher.com
GeO1218.0 thermofisher.com30.9 thermofisher.com
GeO₂1220.2 thermofisher.com32.5 thermofisher.com

This table provides reference binding energies for common germanium oxides. The values for GeI₄ would be different and would need to be determined experimentally.

Advanced Electron Microscopy for Structural Information

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystal structure of nanomaterials with high resolution. nih.gov In the study of germanium-based nanostructures, TEM is crucial for characterizing the products of synthesis reactions. For instance, the synthesis of single-crystalline germanium nanowires using GeI₄ as a precursor was analyzed using TEM to determine their structure and growth direction. researchgate.net

High-resolution TEM (HRTEM) can even resolve the crystal lattice of materials, providing direct evidence of their crystallinity. nih.gov Studies on Ge nanowires have used HRTEM to confirm their single-crystalline nature and to identify growth directions, such as the <111> direction. researchgate.netnih.gov The morphology of Ge nanocrystals prepared from GeI₄ has also been investigated using TEM, revealing highly crystalline, single-crystal structures. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that produces images with contrast highly sensitive to the atomic number (Z-contrast) of the elements in the sample. myscope.trainingwikipedia.orgjeol.com Regions with heavier atoms appear brighter in HAADF-STEM images. myscope.trainingnih.gov This makes it an excellent tool for compositional mapping at the nanoscale.

In the context of materials synthesized from GeI₄, HAADF-STEM can be used to distinguish between germanium and lighter elements in a composite material or to identify heavy element catalysts used in nanowire growth. researchgate.netnih.gov For example, HAADF-STEM imaging of Ge nanocrystals synthesized from GeI₄ confirmed the formation of monodispersed and highly crystalline nanoparticles. researchgate.net

X-ray Diffraction (XRD) for Phase Composition and Crystallinity Assessment

X-ray Diffraction (XRD) is a fundamental technique for determining the phase composition and crystallinity of materials. anton-paar.comlibretexts.orgpdx.edu It relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystalline lattice, governed by Bragg's Law. anton-paar.compdx.edu

XRD has been extensively used to characterize germanium nanostructures synthesized from GeI₄. For example, the powder XRD pattern of Ge nanocrystals prepared by a microwave-assisted reduction of GeI₄ showed sharp diffraction peaks corresponding to the cubic Ge phase, confirming their high crystallinity. researchgate.net The reflections from the (111), (220), and (311) planes are characteristic of the diamond cubic structure of germanium. researchgate.netresearchgate.net The width of the diffraction peaks can also provide information about the crystallite size. libretexts.org

Table 4: X-ray Diffraction Data for Cubic Germanium

Miller Indices (hkl)2θ (degrees)
(111)~27.3
(220)~45.3
(311)~53.7

Note: The exact 2θ values depend on the X-ray wavelength used. The values presented are typical for Cu Kα radiation.

Reaction Chemistry and Mechanistic Investigations of Germanium 4+ Tetraiodide

Thermal Decomposition Processes

The thermal instability of germanium(4+) tetraiodide is a key aspect of its chemistry, leading to its decomposition into lower oxidation state germanium iodides and iodine.

Above its melting point of 146°C, this compound begins to decompose. The primary thermal decomposition pathway involves the loss of iodine to form germanium(II) iodide (GeI₂) and elemental iodine (I₂). wikipedia.org This reaction is represented by the following equilibrium:

GeI₄(s) ⇌ GeI₂(s) + I₂(g)

This decomposition is a critical step in various chemical vapor transport reactions for the purification of germanium and the growth of germanium crystals. The reverse reaction, the combination of germanium(II) iodide and iodine vapor, can be utilized to synthesize GeI₄. Industrial protocols often focus on controlling temperature to either favor the formation of GeI₄ or its decomposition products as needed.

It is worth noting that at higher temperatures, around 550°C, germanium(II) iodide itself can disproportionate into elemental germanium and this compound, highlighting the complex equilibria present in the Ge-I system at elevated temperatures. wikipedia.org

The kinetics and thermodynamics of the decomposition of GeI₄ are crucial for controlling the synthesis of germanium-containing materials. While detailed kinetic parameters for the decomposition of GeI₄ are not extensively reported in the provided search results, the thermodynamic aspects have been a subject of study. The decomposition is an endothermic process, as indicated by the need for temperatures above the melting point to initiate the reaction. wikipedia.org

Thermodynamic modeling and vapor pressure measurements are essential tools for understanding the equilibrium between GeI₄, GeI₂, and I₂ at different temperatures. researchgate.netresearchgate.net The standard enthalpies of formation for germanium iodides have been determined through calorimetric measurements, providing fundamental data for thermodynamic calculations. csic.es For instance, the enthalpy of formation for gaseous GeI₄ has been reported, which is a key value for understanding the energetics of its decomposition. csic.es

The following table summarizes key thermodynamic parameters related to the decomposition of GeI₄.

ParameterValue/RangeSource
Decomposition Temperature> 146 °C wikipedia.org
Enthalpy of Formation (ΔHf°) of GeI₄(g)175.7 kJ mol-1 csic.es

Reactions with Main Group and Transition Metal Compounds

This compound (GeI₄) participates in redistribution reactions with organometallic compounds, such as tetraalkyl tin. At elevated temperatures of approximately 250°C, the reaction between GeI₄ and tetraalkyl tin compounds (with alkyl groups like ethyl, butyl, or phenyl) yields a mixture of organometallic halides. wikipedia.org This process involves the exchange of iodide and alkyl groups between the germanium and tin centers, resulting in the formation of R₂SnI₂ and R₂GeI₂. wikipedia.org

Table 1: Products of the Reaction between GeI₄ and Tetraalkyl Tin

Reactants Conditions Products

This table summarizes the resulting compounds from the high-temperature reaction of this compound with various tetraalkyl tin compounds.

This compound reacts with chalcogens like sulfur and selenium at high temperatures to produce germanium chalcoiodides. wikipedia.orginoe.ro The reaction with sulfur yields red crystals of GeSI₂ and orange Ge₂S₃I₂. wikipedia.org Thermodynamic analysis of the GeI₄–S system shows that the conversion of GeI₄ to germanium disulfide is limited at lower temperatures but increases with temperature, reaching about 27% at 500°C. inoe.ro Similarly, the reaction with selenium produces germanium diselenide, with a conversion rate of approximately 11% at 500°C. inoe.ro The use of an apparatus with a mass-transfer section can significantly increase the yield of these germanium chalcogenides to 80–90%. inoe.ro These reactions are of interest for developing low-temperature methods for preparing special pure chalcoiodide glasses. inoe.ro

In the presence of an ionic liquid, [BMIm]Cl/AlCl₃, this compound reacts with diiron nonacarbonyl (Fe₂(CO)₉) at 130°C to form a complex germanium-iron cluster compound. wikipedia.org The specific cluster formed is Ge₁₂[Fe(CO)₃]₈I₄. wikipedia.org This reaction demonstrates the ability of GeI₄ to serve as a building block in the synthesis of complex inorganic clusters. The balanced chemical equation for this reaction is: 12 GeI₄ + 15 Fe₂(CO)₉ → Ge₁₂[Fe(CO)₃]₈I₄ + 22 FeI₂ + 111 CO↑ wikipedia.org

The reaction of crystalline this compound with alkali metal tetrahydroborates (MBH₄, where M = Li, Na, K) under mechanical activation in a vacuum vibration ball mill yields different products compared to solution-based reactions. iaea.orgosti.gov The primary gaseous products are diborane (B8814927) (B₂H₆), with a yield of 66-98%, and hydrogen gas (H₂). iaea.orgosti.gov This is in contrast to reactions in solution, which typically produce germane (B1219785) (GeH₄). iaea.orgosti.gov When GeI₄ is reacted with sodium hydride (NaH), calcium hydride (CaH₂), or lithium aluminum hydride (LiAlH₄) under the same mechanochemical conditions, the resulting gas phase consists only of hydrogen, with no volatile hydrides. iaea.orgosti.gov A small yield of germane (1-4%) is observed in the mechanochemical reaction of GeI₄ with lithium hydride (LiH). iaea.orgosti.gov

Table 2: Gaseous Products from Mechanochemical Reactions of GeI₄

Reactant with GeI₄ Conditions Primary Gaseous Products Germane (GeH₄) Yield
MBH₄ (M = Li, Na, K) Vacuum vibration ball mill B₂H₆, H₂ Not formed
NaH, CaH₂, LiAlH₄ Vacuum vibration ball mill H₂ Not formed

This table outlines the gaseous products and germane yields from the mechanochemical reactions of this compound with various hydrides.

Hydrolytic Behavior and Aqueous Chemistry

This compound is an orange-red crystalline solid that readily hydrolyzes in water. wikipedia.org This reaction with water leads to the formation of hydrated germanium dioxide (GeO₂). wikipedia.org A controlled synthesis method involving the heterophase interaction of an ammonia (B1221849) solution with GeI₄ has been developed to produce germanium hydroxide (B78521). finechem-mirea.ru This method yields a product with a relatively low water content (around 14 wt.%) that is easily filterable and has a high germanium dioxide content of approximately 86 wt.%. finechem-mirea.ru The halides of germanium react rapidly with water to form the respective metal oxide or hydroxide. gelest.com

Controlled Synthesis of Germanium Hydroxide from GeI4

A controlled method for synthesizing germanium hydroxide, specifically GeO(OH)₂, involves the heterophase interaction of this compound with an ammonia solution. doaj.orgfinechem-mirea.ru This process has been developed to produce a precursor for functional materials based on germanium oxide. doaj.orgfinechem-mirea.ru

The synthesis yields a germanium hydroxide product with a relatively low water content, approximately 14% by weight, which facilitates easy filtration. doaj.orgfinechem-mirea.ru The resulting product has a high average germanium dioxide content, reaching up to 86% by weight. doaj.orgfinechem-mirea.ru The physical and chemical properties of the germanium hydroxide produced through this method, as well as its thermal decomposition products, have been investigated using various analytical techniques, including chemical and thermal analysis, gravimetric analysis, X-ray diffraction (XRD), and infrared (IR) spectroscopy. doaj.orgfinechem-mirea.ru

PropertyValue
Reactants This compound, Ammonia solution
Product Germanium Hydroxide (GeO(OH)₂)
Water Content in Product ~14 wt. %
Germanium Dioxide Content in Product ~86 wt. %

This table summarizes the key aspects of the controlled synthesis of germanium hydroxide from GeI4.

Lewis Acidity and Adduct Formation

Germanium(4+) in germanium tetraiodide (GeI₄) acts as a Lewis acid, capable of accepting electron pairs from Lewis bases to form adducts and coordination complexes. nih.govacs.org According to the Hard and Soft Acid and Base (HSAB) theory, Ge(IV) is classified as a hard Lewis acid. nih.govacs.org This characteristic influences its reactivity with various donor ligands.

The interaction of GeI₄ with Lewis bases can lead to the formation of adducts where the coordination number of germanium expands beyond four. For instance, GeI₄ reacts with the amine group of oleylamine (B85491) (OAm), which serves as an L-type (Lewis base) ligand. In this reaction, the iodide ligands are partially substituted by oleylamine to form complexes of the type [Ge(OAm)ₓI₄₋ₓ]ˣ⁺. nih.govacs.org

While germanium tetrachloride (GeCl₄) readily forms adducts with nitrogen donor ligands like 2,2'-bipyridine, GeI₄ exhibits different behavior and does not typically form similar simple adducts. researchgate.net However, it has been shown to co-crystallize with certain ligands, as seen in the structure of GeI₄·(1,10-phenH)₃·I₃, which contains tetrahedral GeI₄ molecules alongside phenanthrolinium cations and iodide anions. researchgate.netresearchgate.net

The steric properties of GeI₄ as a Lewis acid have been evaluated using the concept of percent buried volume (%VBur), which provides insight into the steric hindrance around the germanium center during adduct formation. rsc.org The reaction of GeI₄ in a coordinating solvent like tetrahydrofuran (B95107) (THF) with a potassium salt of a calix finechem-mirea.rupyrrole macrocycle ([K₄·Cx]) results in the formation of [CxGe(thf)₂], demonstrating adduct formation with THF. acs.org Dissolving this product in pyridine (B92270) leads to the formation of a bis-pyridine adduct, [CxGe-py₂]. acs.org

The formation of various adducts highlights the Lewis acidic nature of GeI₄ and its ability to interact with a range of donor molecules. The nature of the resulting product, whether a simple adduct or a more complex structure, depends on the specific Lewis base, the reaction conditions, and the solvent used. nih.govacs.orgacs.org

Lewis Base/ReactantResulting Product/ObservationReference
Oleylamine (OAm)[Ge(OAm)ₓI₄₋ₓ]ˣ⁺ nih.govacs.org
1,10-PhenanthrolineCo-crystallization to form GeI₄·(1,10-phenH)₃·I₃ researchgate.netresearchgate.net
[K₄·Cx] in THF[CxGe(thf)₂] acs.org
Pyridine (from [CxGe(thf)₂])[CxGe-py₂] acs.org

This table presents examples of adduct formation and reactions involving this compound as a Lewis acid.

Theoretical and Computational Chemistry Studies on Germanium 4+ Tetraiodide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been employed to understand the intricate details of the electron distribution and bonding within the GeI₄ molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. For Germanium(4+) tetraiodide, DFT calculations have been utilized to probe its characteristics, particularly in the solid state.

One study employed the Gauge-Including Projector Augmented Wave (GIPAW) DFT method to compute the ⁷³Ge nuclear magnetic resonance (NMR) parameters for solid GeI₄. cdnsciencepub.com The calculations, using the Perdew–Burke–Ernzerhof (PBE) functionals, predicted a nuclear quadrupolar coupling constant (Cₛ) of 1.34 MHz for ⁷³Ge in the crystalline environment. cdnsciencepub.com This theoretical value is in reasonable agreement with the experimentally determined Cₛ of 1.80 ± 0.04 MHz, demonstrating the utility of DFT in modeling the electronic environment around the germanium nucleus in the solid phase. cdnsciencepub.com The isotropic chemical shift (δᵢₛₒ) was also calculated and showed good agreement with solution NMR data. cdnsciencepub.com

Furthermore, DFT methods, such as those at the B3LYP/6-311G* level of theory, have been applied to study the structures and properties of related iodine-terminated germanium clusters, which can be formed from the laser ablation of germanium tetraiodide. researchgate.netresearchgate.net These studies provide insights into the bonding and stability of Ge-I systems, which are relevant to understanding the fundamental interactions in GeI₄.

Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. arxiv.org This high-level theoretical approach has been applied to investigate this compound and related systems.

A significant application of CCSD(T) has been in the study of tetrel bonding involving GeI₄. Researchers have used CCSD(T) in conjunction with the def2-TZVPPD basis set to calculate the interaction energies of complexes formed between GeI₄ and various halide anions (F⁻, Cl⁻, Br⁻, I⁻, At⁻). mdpi.com These calculations revealed that the strength of the tetrel bond (the noncovalent interaction between the electrophilic region on the germanium atom and the anion) can be substantial, with interaction energies ranging from moderate to very large, indicating the formation of dative-type bonds in some cases. mdpi.com For example, the interaction between GeI₄ and halide anions like F⁻, Cl⁻, and Br⁻ leads to a significant deformation of the tetrahedral geometry of GeI₄, highlighting a strong interaction. mdpi.com

The CCSD(T) method is also crucial for obtaining accurate thermochemical data, as discussed in the following sections.

The bonding in this compound can be understood through the analysis of its molecular orbitals (MOs). In its tetrahedral (Tₐ) geometry, the central germanium atom uses its sp³ hybrid orbitals to form four single covalent bonds with the iodine atoms. webelements.com

A qualitative molecular orbital diagram would involve the combination of the valence orbitals of germanium (4s and 4p) with the appropriate symmetry-adapted linear combinations of the iodine 5p orbitals. This would result in a set of bonding and antibonding molecular orbitals. The eight valence electrons from the four Ge-I bonds would fill the bonding molecular orbitals.

Thermochemical Analysis and Energetics

Computational chemistry is instrumental in determining the thermochemical properties of molecules like this compound, including its enthalpy of formation and bond dissociation enthalpies.

The standard enthalpy of formation (ΔH₟°) is a key thermochemical quantity that indicates the stability of a compound. Ab initio calculations, which are based on first principles of quantum mechanics, provide a theoretical route to this value. northwestern.edu

For this compound, a recent high-level calculation using the Domain-based Local Pair Natural Orbital Coupled-Cluster (DLPNO-CCSD(T)) method yielded a value of -61.9 kJ mol⁻¹ for the gas-phase enthalpy of formation. csic.es This calculated value is in good agreement with the most recent and reliable experimental value of -68.2 kJ mol⁻¹, which was derived from manometric and analytical measurements. csic.es The proximity of the calculated and experimental values underscores the accuracy of modern computational thermochemistry methods.

Table of Calculated and Experimental Enthalpies of Formation for GeI₄ (g)

Method ΔH₟° (kJ mol⁻¹) Reference
DLPNO-CCSD(T) -61.9 csic.es
Experimental -68.2 csic.es
Experimental (NBS) -56.9 csic.es

The bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. For GeI₄, the primary BDE of interest is that of the Ge-I bond.

While direct high-level calculations of the BDE for the Ge-I bond in GeI₄ are not explicitly detailed in the searched literature, these values can be derived from the standard enthalpies of formation of the molecule and the resulting radicals. csic.esrsc.org The average Ge-I bond enthalpy can be estimated from the enthalpy of atomization of GeI₄.

For context, the bond enthalpy for the diatomic GeI molecule in the gas phase has been reported as approximately 456 ± 13 kJ mol⁻¹. webelements.com It is important to note that the bond strength in a diatomic molecule can differ significantly from the average bond energy in a polyatomic molecule like GeI₄ due to changes in the electronic environment and relaxation energies of the fragments. A comprehensive review on germanium thermochemistry suggests that values for Ge-I bond dissociation energies can be derived from the combination of molecular and radical enthalpies of formation. csic.esrsc.org

Table of Related Compound Names

Compound Name Formula
This compound GeI₄
Germanium Ge
Iodine I₂
Germanium dioxide GeO₂
Hydriodic acid HI
Tetraalkyl tin R₄Sn
Diiron nonacarbonyl Fe₂(CO)₉
1-butyl-3-methylimidazolium chloride [BMIm]Cl
Aluminum trichloride AlCl₃
Carbon disulfide CS₂
Chloroform CHCl₃
Benzene C₆H₆
Carbon tetrachloride CCl₄
Germanium(II) iodide GeI₂
Germanium tetrafluoride GeF₄
Germanium tetrachloride GeCl₄

Computational Studies of Reaction Energies and Transition States

Computational chemistry provides significant insights into the stability and reactivity of this compound (GeI₄). Thermochemical data, largely derived from quantum chemical calculations, are crucial for understanding reaction energies. For instance, a comprehensive review of germanium compounds provides a set of best values for the enthalpies of formation for GeX₄ compounds (where X = H, Me, F, Cl, Br, I). csic.es These calculations are fundamental for predicting the energy changes during chemical reactions, such as decomposition or interaction with other molecules.

The formation of adducts between Group 14 tetrahalides and Lewis bases has been a subject of extensive theoretical study. researchgate.netresearchgate.net Donor-acceptor complexes of germanium tetrahalides with nitrogen-containing donors have been studied at the B3LYP/DZP level of theory. researchgate.net These studies reveal that the stability of such complexes is governed by the reorganization energy of the acceptor molecule (GeI₄ in this case). researchgate.net Scanning the potential energy surface (PES) for these interactions shows that some complexes are metastable species with specific barriers to dissociation. researchgate.net

Transition states, the highest energy points along a reaction coordinate, are critical for determining reaction rates. While specific ab initio calculations detailing the transition states for every reaction of GeI₄ are not broadly available in general literature, the methodologies for their determination are well-established. researchgate.netscribd.com For example, in studies of related germanium compounds, transition state structures are verified by calculating Intrinsic Reaction Coordinates (IRC). researchgate.net Reaction barriers are then calculated as enthalpy differences at standard conditions. researchgate.net The synthesis of germanium nanocrystals from GeI₄ precursors involves complex reaction pathways where intermediates and transition states play a crucial role in the nucleation and growth process. acs.org

Table 1: Selected Thermochemical Data for Germanium Tetrahalides

CompoundEnthalpy of Formation (gaseous, kJ/mol)
GeF₄-1190.2 ± 0.5
GeCl₄-495.8 ± 1.3
GeBr₄-306.0 ± 5.8
GeI₄-68.2 ± 5.4

This table presents a selection of thermochemical data. The values are based on a combination of experimental measurements and computational results as reviewed in the literature. csic.es

Modeling of Reaction Pathways and Kinetics

The modeling of how GeI₄ reacts, both in terms of the sequence of steps (pathway) and the speed of reaction (kinetics), relies heavily on computational techniques.

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of its geometry. nih.govfu-berlin.dearxiv.org For GeI₄, mapping the PES is crucial for understanding its decomposition and reaction mechanisms. For example, the thermal decomposition of GeI₄ into germanium and iodine is a key reaction in chemical vapor transport for purifying germanium. A disproportionation reaction, 2GeI₂(g) ⇌ Ge(s) + GeI₄(g), is a critical step in this process, and its dynamics are dictated by the underlying PES. tennessee.edu

Computational studies on the formation of donor-acceptor complexes with GeI₄ involve scanning the PES to identify stable adducts and the energy barriers for their dissociation. researchgate.net Such studies have shown that complexes can be metastable, existing in a local minimum on the PES, separated from the dissociated reactants by an energy barrier. researchgate.net The development of automatic PES exploration tools, while often applied to organic and oxidation chemistry, provides a framework for how the complex reaction networks of inorganic compounds like GeI₄ could be systematically mapped. chemrxiv.org These methods can discover novel reaction pathways by simulating the system's dynamics and identifying new reactants, transition states, and products. chemrxiv.org

Simulating the reaction kinetics of GeI₄ provides information on reaction rates and how they are influenced by conditions like temperature and pressure. In the gas phase, the kinetics of reactions involving germanium compounds are often studied using a combination of experimental techniques and computational modeling. researchgate.netnsf.gov For instance, kinetic models for chemical vapor deposition (CVD) processes, which can use GeI₄ as a precursor, rely on accurate rate parameters for gas-phase reactions. tennessee.eduresearchgate.net

The kinetics of pyrolysis of related compounds have been successfully modeled using extensive kinetic models with rate parameters for key reactions obtained from ab initio calculations. researchgate.net While a specific, comprehensive kinetic model for GeI₄ decomposition is not detailed in the general literature, the principles from these studies are directly applicable. Solid-state reactions, such as the interaction of GeI₄ with other solid materials, are more complex to simulate but are critical in materials science applications. The use of GeI₄ in the synthesis of one-dimensional nanostructures like germanium-silicon oxide nanotubes involves intricate gas-solid reaction kinetics where the precursor's behavior dictates the final product morphology. researchgate.net

Comparative Theoretical Studies with Other Group 14 Tetrahalides

Understanding the properties of GeI₄ is greatly enhanced by comparing it with other tetrahalides of Group 14 elements (C, Si, Sn, Pb). Theoretical studies provide a systematic way to analyze trends down the group.

Lewis Acidity: A significant area of comparative study is Lewis acidity, which is the ability of the central atom to accept an electron pair. Theoretical studies consistently show that the Lewis acidity of the tetrahalides increases down the group: Si < Ge < Sn. researchgate.net This trend is strongly related to the reorganization energy required for the central atom to change its geometry from tetrahedral to trigonal bipyramidal or octahedral upon forming a complex. researchgate.net Germanium's intermediate position results in a rich and sometimes distinct coordination chemistry compared to silicon or tin. researchgate.net

Bonding and Electronic Structure: Quantum theory of atoms in molecules (QTAIM) and other analyses have been used to investigate the nature of the tetrel-iodine (Tt–I) bond across the series TtI₄ (Tt = C, Si, Ge, Sn, Pb). mdpi.comresearchgate.net These studies show that the covalency of the Tt–I bond decreases down the group (C–I > Si–I > Ge–I > Sn–I > Pb–I). mdpi.com For CI₄, SiI₄, and GeI₄, the bonds are considered more covalent, while for SnI₄ and PbI₄, they exhibit more ionic character. mdpi.comresearchgate.net This is reflected in the charge density at the bond critical points, which follows the trend ρb (C–I) > ρb (Si–I) > ρb (Ge–I) > ρb (Sn–I) > ρb (Pb–I). mdpi.comresearchgate.net

Table 2: Comparative Calculated Properties of Group 14 Tetraiodides

PropertyCI₄SiI₄GeI₄SnI₄PbI₄
Bond Character CovalentCovalentCovalentMixedIonic/Closed-shell
Lewis Acidity Trend LowestLowIntermediateHighHighest
Bond Covalency Trend HighestHighIntermediateLowLowest
VS,max on Tetrel Atom (kcal/mol) +16.7+22.0+22.8+30.5+32.3

This table summarizes trends based on theoretical calculations. Bond character is a qualitative description based on QTAIM analysis. mdpi.comresearchgate.net Lewis acidity and bond covalency are relative trends. researchgate.netmdpi.com VS,max is the maximum electrostatic potential on the surface of the central tetrel atom, indicating its electrophilicity and potential for tetrel bonding; values are from a first-principles investigation. mdpi.com

Applications of Germanium 4+ Tetraiodide in Advanced Materials Science and Engineering

Precursor in Semiconductor Materials Deposition

GeI₄ is a key compound for depositing germanium thin films and nanostructures, which are integral to modern semiconductor technology. Germanium is a material of renewed interest due to its higher carrier mobility and larger Bohr radius compared to silicon, making it a promising candidate for advanced electronic components.

Germanium(4+) tetraiodide is utilized as a precursor in Chemical Vapor Deposition (CVD), a process central to the semiconductor industry for producing high-quality thin films. semi.ac.cnlidsen.com In this method, volatile compounds are introduced into a reaction chamber where they decompose at elevated temperatures to deposit a desired material onto a substrate. The controlled decomposition of GeI₄ releases germanium atoms that subsequently form a thin, uniform film on the substrate surface. lidsen.com

A specific application of this principle is demonstrated in a sealed-tube vapor transport process, a variation of CVD, used for synthesizing single-crystalline germanium nanowires. In this setup, a mixture of germanium (Ge) powder and GeI₄ is heated at one end of a sealed quartz tube, while a gold-coated silicon substrate is placed at the cooler end. The GeI₄ facilitates the transport of germanium in the vapor phase to the substrate, where it deposits. wikipedia.org This process highlights the role of GeI₄ as an effective transport agent for germanium in a vapor-phase deposition system.

ParameterValue
Precursors Germanium (Ge) and this compound (GeI₄)
Substrate Gold-coated (001) Silicon
Pressure 30 mTorr
Source Temperature 1000–1100 °C
Temperature Gradient 100–200 °C (between source and substrate)
Reaction Time 30 minutes
Product Single-crystalline Germanium Nanowires

This interactive data table summarizes the experimental conditions for a vapor transport process using GeI₄ as a precursor. wikipedia.org

Electrodeposition is a solution-based technique for producing thin films and nanostructures. While germanium chloride (GeCl₄) and germanium oxide (GeO₂) are more common sources, halogen salts like this compound are also recognized as potential precursors for the electrochemical reduction of germanium. This process is often carried out in non-aqueous electrolytes, such as ionic liquids, to overcome the limitations of aqueous solutions, which have a narrow electrochemical window. bsuir.by

Initial research into germanium electrodeposition from ionic liquids specifically explored the use of GeI₄ as the Ge(IV) source. researchgate.net The large electrochemical window of ionic liquids makes it possible to deposit materials that are difficult to obtain from aqueous solutions. semi.ac.cn Although detailed studies focusing exclusively on GeI₄ are less common in recent literature, its viability as a precursor in these advanced electrolytes points to its potential for fabricating germanium films and nanostructures for applications like high-capacity anodes in lithium-ion batteries.

Role in Germanium Nanostructure Synthesis

GeI₄ plays a significant and sometimes transformative role in the synthesis of germanium nanostructures, particularly germanium nanowires (GeNWs). These one-dimensional structures are considered fundamental building blocks for future nanoelectronic devices.

The synthesis of GeNWs is frequently achieved through a bottom-up, self-assembly process. The choice of precursor, such as GeI₄, can critically influence the governing growth mechanism and the final morphology of the nanostructures.

The Vapor-Liquid-Solid (VLS) mechanism is a widely used method for growing one-dimensional nanostructures like nanowires. wikipedia.org This process involves a catalytic liquid alloy droplet that absorbs a vapor-phase precursor. When the droplet becomes supersaturated with the precursor material, the material precipitates at the liquid-solid interface, leading to the axial growth of a nanowire. wikipedia.org

This compound has been effectively used as a precursor in the VLS growth of GeNWs. In a typical VLS synthesis, GeI₄ is used to transport germanium to a substrate coated with a metal catalyst, such as gold. wikipedia.org The process can be summarized in three key stages:

Alloying : At an elevated temperature, the metal catalyst forms a liquid alloy droplet with germanium from the vapor-phase precursor.

Nucleation : As more GeI₄ decomposes and germanium dissolves into the droplet, the alloy becomes supersaturated. This leads to the nucleation of solid germanium at the liquid-solid interface.

Axial Growth : Continuous precipitation of germanium from the supersaturated droplet results in the steady, directional growth of a germanium nanowire, with the catalyst droplet remaining at the tip. wikipedia.org

The use of a Ge and GeI₄ mixture in a vapor transport process has been shown to successfully produce single-crystalline GeNWs via this catalytic tip-growth mechanism. wikipedia.org

Interestingly, the introduction of GeI₄ can fundamentally alter the nanowire growth mechanism from the typical VLS tip-growth to a root-growth process. Research has shown that when GeI₄ is introduced as an additional precursor into a system that conventionally produces GeNWs on a silicon substrate, the outcome shifts from nanowires to tubular structures of germanium-silicon (GeSi) oxide. mdpi.com

This change is attributed to the passivation of the metal catalyst by the iodine from the GeI₄ precursor. This passivation impedes the incorporation of germanium into the catalyst droplet, preventing the supersaturation required for VLS tip-growth. Instead, the rim of the catalyst particle becomes the only active site for the nucleation of both germanium and silicon (from the substrate). This leads to the growth of a hollow GeSi oxide nanotube from the base of the catalyst, a characteristic of a root-growth mechanism. mdpi.com

Growth ConditionStandard VLS (without GeI₄)With GeI₄ Precursor
Growth Mechanism Catalytic Tip-Growth (VLS)Root-Growth
Catalyst State Active, allows for Ge incorporation and supersaturationPassivated, Ge incorporation is impeded
Nucleation Site Liquid-Solid interface beneath the entire catalyst dropletRim of the catalyst particle
Resulting Nanostructure Solid Germanium Nanowires (GeNWs)Hollow Germanium-Silicon (GeSi) Oxide Nanotubes

This interactive data table compares the influence of GeI₄ on the growth mechanism of germanium nanostructures. mdpi.com

Growth Mechanisms of Germanium Nanowires (GeNWs) [4, 5, 6, 8, 10, 12]

Catalyst Passivation Effects

In the synthesis of semiconductor nanowires, particularly germanium nanowires (GeNWs), the vapor-liquid-solid (VLS) mechanism is a common growth method that relies on a metal catalyst. However, the introduction of this compound into the synthesis process has been shown to induce catalyst passivation. This effect prevents the necessary supersaturation of the catalyst, which is a prerequisite for the catalytic tip-growth of nanowires. The passivation of the metal catalyst by GeI₄ fundamentally alters the growth mechanism, impeding the incorporation of germanium into the catalyst. samaterials.com

Formation of Germanium-Silicon Oxide Nanotubes (GeSiOxNTs)

A direct consequence of the catalyst passivation effect of this compound is the formation of Germanium-Silicon Oxide Nanotubes (GeSiOxNTs). When GeI₄ is introduced into a furnace system designed for producing GeNWs on a silicon substrate, the passivation of the metal catalyst shifts the growth process. Instead of a tip-growth mechanism, the catalyst rim becomes the only active site for the nucleation of both germanium and silicon. This leads to a root-growth process, resulting in the formation of tubular structures of germanium-silicon oxide. samaterials.com

Synthesis of Single-Crystalline Germanium Nanocrystals (Ge NCs)

This compound is a key precursor in the synthesis of high-quality, single-crystalline germanium nanocrystals (Ge NCs). A two-step microwave-assisted colloidal synthesis method utilizes the reduction of GeI₄ in oleylamine (B85491) to produce monodispersed Ge NCs. This process allows for the creation of highly crystalline nanoparticles, as confirmed by powder X-ray diffraction and transmission electron microscopy. The resulting Ge NCs from this synthesis route exhibit a decreased bandgap compared to those synthesized from Germanium(II) precursors, which is indicative of their higher crystallinity.

Synthesis MethodPrecursorProductKey Feature
Microwave-Assisted Colloidal ReductionThis compoundSingle-Crystalline Germanium Nanocrystals (Ge NCs)High crystallinity and monodispersity

Development of Optoelectronic Materials

This compound is instrumental as a precursor for creating germanium-based materials used in a range of optoelectronic devices. samaterials.comguidechem.com Germanium's intrinsic properties, such as high carrier mobility and a large Bohr radius, make it a desirable material for these applications. samaterials.com

Fabrication of Photodetectors and Infrared Optics

Germanium is a cornerstone material for infrared optics, demonstrating excellent transmission in the infrared spectrum. youtube.com As a volatile precursor, this compound is used in chemical vapor deposition (CVD) processes to produce germanium-based semiconductors and optical materials. samaterials.com While GeI₄ is primarily a source material for producing the elemental germanium required, this is a critical step in the fabrication of photodetectors and other infrared components. researchgate.net The synthesis of germanium nanowires from GeI₄ also presents possibilities for the development of advanced photodetector architectures. researchgate.net

Contribution to Solar Cells and Light-Emitting Diodes (LEDs)

In the field of photovoltaics, this compound contributes as a precursor to amorphous germanium films which have applications in solar energy and LEDs. researchgate.net Germanium itself is a critical component in high-efficiency multi-junction solar cells, where it often serves as the substrate or the lowest active junction. esa.intuni-konstanz.de Furthermore, research into next-generation solar cells has explored the use of germanium iodide perovskite materials, which are synthesized from germanium iodide precursors, as a lead-free alternative for photovoltaic applications. rsc.org

Utilization in Chalcogenide Glass Systems

This compound plays a direct role in the synthesis of specific types of chalcogenide glasses. These glasses, which are based on chalcogen elements like sulfur, selenium, and tellurium, are known for their transparency in the infrared region. bnpengage.com Germanium is a common additive used to enhance the thermal and optical properties of these glasses. bnpengage.com

Specifically, this compound has been used to prepare glass samples in the Ge–Sb–Se–I system. In this process, GeI₄ is reacted with antimony triiodide and selenium. researchgate.net This method allows for the creation of high-purity glasses with low impurity content, which are highly transparent in the mid-infrared spectral range. researchgate.net Chalcogenide glasses are increasingly considered an alternative to pure germanium for IR optics, and the use of GeI₄ in their synthesis highlights its importance in this advanced materials sector. researchgate.netavantierinc.comyoutube.com

Preparation of Ge-S-I and Ge-Se-I Glasses

This compound (GeI₄) serves as a key precursor in the low-temperature synthesis of high-purity germanium-sulfur-iodine (Ge-S-I) and germanium-selenium-iodine (Ge-Se-I) chalcohalide glasses. inoe.ro This method presents a significant advantage over traditional high-temperature melting techniques that use elementary substances, as it can be performed at lower temperatures, typically around 650-700°C. researchgate.net The process involves the chemical interaction of germanium tetraiodide with a chalcogen melt (either sulfur or selenium). inoe.ro

A common laboratory-scale preparation method involves reacting GeI₄ with sulfur or selenium in a specialized apparatus designed to selectively remove the resulting iodine from the melt. inoe.roresearchgate.net For instance, glass samples of the Ge-Sb-S-I system have been successfully prepared by reacting germanium tetraiodide and antimony triiodide with a sulfur melt. researchgate.net Similarly, Ge-Sb-Se-I glasses are synthesized by reacting GeI₄ and antimony triiodide with selenium. researchgate.net This approach significantly reduces the concentration of common impurities like hydrogen, silicon, and transition metals compared to conventional methods. researchgate.net

Thermodynamic analysis of the heterogeneous chemical equilibrium in the GeI₄–S and GeI₄–Se systems is crucial for optimizing the synthesis conditions. inoe.ro Studies have shown that at 500°C, the degree of conversion of GeI₄ into germanium disulfide (GeS₂) and germanium diselenide (GeSe₂) is relatively low, not exceeding 27% and 11% respectively. inoe.ro However, by using an apparatus equipped with a mass-transfer section, the yield of germanium chalcogenides can be substantially increased to 80–90%. inoe.ro The resulting glasses are characterized by high transparency in the 2-10 μm spectral range. researchgate.net

Table 1: Comparison of Synthesis Methods for Chalcohalide Glasses

Feature GeI₄-based Synthesis Traditional High-Temperature Synthesis
Starting Materials Germanium tetraiodide, Chalcogens (S, Se) inoe.roresearchgate.net Elemental Germanium, Chalcogens, Iodine researchgate.net
Reaction Temperature Lower (e.g., 650-700°C) researchgate.net Higher
Impurity Levels Significantly decreased (H, Si, transition metals) researchgate.net Higher potential for contamination
Product Purity High researchgate.net Variable, requires extensive purification

| Yield | Can be optimized to 80-90% with specific setups inoe.ro | Dependent on reaction conditions |

Influence on Glass Forming Ability and Optical Properties

From an optical perspective, iodine plays a crucial role in modifying the properties of chalcogenide glasses. It can decrease the number of dangling bonds within the glass network. nih.gov This reduction in defects, coupled with the elimination of impurities like oxides (Ge-O bonds) and hydrides (Se-H bonds), leads to improved infrared (IR) transparency and reduced transmission loss. researchgate.netresearchgate.net For example, a purified Ge₂₀Sb₅Se₅₅I₂₀ glass fiber demonstrated greatly reduced transmission loss compared to a Ge₂₀Sb₅Se₇₅ glass fiber. researchgate.net Furthermore, the addition of iodine can increase the optical bandgap, which enhances transparency in the visible part of the spectrum. nih.gov Chalcogenide glasses, in general, are known for their high refractive indices, typically ranging from 2.2 to over 3.0, and wide transparency in the infrared region, making them suitable for IR optical components. The presence of germanium itself contributes to network connectivity, enhancing the strength and hardness of the glass.

Table 2: Effect of Iodine Incorporation on Chalcogenide Glass Properties

Property Influence of Iodine Scientific Rationale Citation
Glass Forming Ability Improved Avoids devitrification; stabilizes disordered structure. researchgate.netnih.gov researchgate.netnih.gov
Thermal Stability Increased Stabilizes the glass network against crystallization. nih.gov nih.gov
Optical Bandgap Increased Leads to increased transparency towards the visible spectrum. nih.gov nih.gov
Infrared Transparency Enhanced Reduces impurity absorption from oxides and hydrides. researchgate.netresearchgate.net researchgate.netresearchgate.net

| Transmission Loss | Reduced | Decreases defects and dangling bonds in the glass network. researchgate.netnih.gov | researchgate.netnih.gov |

Catalytic Applications in Chemical Synthesis

This compound is utilized in various chemical synthesis processes, primarily serving as a reactive source of germanium for creating a range of germanium-containing compounds. guidechem.com Its reactivity with other reagents facilitates desired chemical transformations, making it a valuable component in inorganic and organogermanium chemistry. guidechem.com

While the broader field of germanium catalysis is an active area of research, specific catalytic cycles involving GeI₄ are less commonly detailed than its role as a reactant. Germanium(II/IV) complexes, in general, are gaining attention for their catalytic activity, offering potential alternatives to transition metals. nih.gov The reactivity of GeI₄ is exemplified in its reactions with other elements and compounds. For instance, it reacts with elemental germanium and sulfur at high temperatures to produce germanium sulfide (B99878) iodides like GeSI₂ and Ge₂S₃I₂. wikipedia.org

In the realm of organometallic chemistry, GeI₄ can be used to synthesize organogermanium compounds. guidechem.com For example, it reacts with tetraalkyl tin compounds at 250°C to form dialkyltin diiodide (R₂SnI₂) and dialkylgermanium diiodide (R₂GeI₂). wikipedia.org While not a catalyst in this specific reaction, it acts as a crucial reagent for transferring the germanium moiety. The development of catalysts based on germanium, including its halides, is driven by the element's versatile coordination capabilities and its potential to participate in electron and functional group transfer reactions. nih.govrsc.org

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound GeI₄
Germanium disulfide GeS₂
Germanium diselenide GeSe₂
Antimony triiodide SbI₃
Germanium sulfide iodide GeSI₂
Germanium sulfide iodide Ge₂S₃I₂
Dialkyltin diiodide R₂SnI₂

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing Germanium(4+) tetraiodide, such as the direct reaction of germanium with iodine or the reaction of germanium dioxide with hydriodic acid, are well-established, future research will likely focus on developing more energy-efficient and scalable synthetic routes. wikipedia.org A promising avenue is the exploration of solution-phase synthesis at lower temperatures. For instance, the principles behind the solution-liquid-solid (SLS) synthesis of germanium nanowires, which utilizes organosilylgermane compounds as precursors at temperatures around 350°C, could inspire novel solution-based pathways for GeI₄ or its immediate precursors, potentially reducing the energy costs associated with high-temperature vapor-phase reactions.

Future investigations may also explore mechanochemical synthesis, a solvent-free technique that uses mechanical force to induce chemical reactions. This approach could offer a more environmentally friendly and efficient route to GeI₄. Additionally, the development of novel catalysts for the direct iodination of germanium under milder conditions represents another significant area for future research, aiming to improve reaction kinetics and yields.

In-Depth Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling the synthesis of advanced materials. One area of interest is its role in the vapor-liquid-solid (VLS) growth of nanostructures. For example, in the synthesis of germanium-silicon oxide (GeSiOx) nanotubes, GeI₄ acts as more than just a germanium source; it passivates the metal catalyst, which in turn prevents supersaturation and shifts the growth mechanism from a catalytic tip-growth to a root-growth process. researchgate.netfigshare.com Future research could employ in-situ characterization techniques, such as transmission electron microscopy and ambient pressure X-ray photoelectron spectroscopy, to directly observe these mechanistic pathways in real-time.

Furthermore, the radical chemistry of organogermanium(IV) compounds in photo-induced reactions is a burgeoning field. rsc.org Investigating the photolytic or photocatalytic decomposition of GeI₄ and its subsequent reactions could unveil novel pathways for the formation of germanium-containing thin films or nanoparticles with unique properties. Detailed kinetic and spectroscopic studies will be essential to elucidate the transient species and reaction intermediates involved in these complex processes.

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties of new materials and understanding chemical reactivity. Future research will increasingly leverage advanced computational techniques to design novel materials derived from this compound. For instance, DFT studies on intramolecular phosphine-stabilized tetra-coordinated germanium(IV) di-cationic compounds have provided valuable insights into the dispersion of cationic charges and the geometric preferences of such species. nih.govrsc.org Similar computational approaches can be applied to model the electronic band structure, optical properties, and defect chemistry of materials synthesized using GeI₄ as a precursor.

Molecular dynamics simulations can be employed to model the sol-gel process involving germanium alkoxides, which are related to Ge(IV) chemistry, to understand the formation of polymeric Ge-oxo-species. digitellinc.com This knowledge can be extrapolated to predict and control the formation of germanium-based glasses and ceramics from GeI₄-derived precursors. The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of new functional materials.

Development of this compound-Derived Advanced Functional Materials

This compound is a key precursor in the synthesis of various advanced functional materials, particularly in the realm of nanotechnology. samaterials.com Its use in chemical vapor deposition (CVD) for producing germanium-based semiconductors and optical materials is a well-established application. samaterials.com Future research will focus on expanding the portfolio of materials derived from GeI₄.

One of the most promising areas is the synthesis of one-dimensional nanostructures like germanium nanowires (GeNWs). samaterials.com These nanowires are of great interest for future electronics due to germanium's high carrier mobility and larger Bohr radius compared to silicon. researchgate.netsamaterials.com By carefully controlling the synthesis parameters, heterostructures combining GeNWs and germanium-silicon oxide nanotubes can be fabricated, opening up possibilities for novel electronic and optoelectronic devices. researchgate.net

Table 1: Properties of Germanium Nanowires (GeNWs)

Property Description
Precursor This compound (GeI₄)
Synthesis Method Vapor-Liquid-Solid (VLS)
Key Advantage High carrier mobility

| Potential Applications | Future electronics, building blocks for nanodevices |

Integration in Hybrid Material Systems

The integration of this compound-derived components into hybrid material systems is a rapidly emerging field with significant potential. A prime example is the synthesis of hybrid organic-inorganic perovskite semiconductors. Although the final active material in compounds like methylammonium (B1206745) germanium iodide (CH₃NH₃GeI₃) contains Germanium(II), the synthesis often starts from this compound, which is reduced in-situ. nih.govlaszlofrazer.com These hybrid perovskites exhibit remarkable second-harmonic generation (SHG) properties and have tunable direct band gaps, making them promising for nonlinear optics and photovoltaic applications. nih.govsemanticscholar.org

Future research will likely explore the incorporation of GeI₄-derived nanostructures, such as GeNWs or GeSiOx nanotubes, into polymer matrices to create novel composites with enhanced mechanical, thermal, or electronic properties. The development of core-shell nanowires, where a germanium core is coated with another material, could also lead to new functionalities for applications in sensing, catalysis, and energy storage. The ability to form complex heterostructures, such as the wire-tube systems, underscores the potential for creating intricate, multi-component materials with tailored properties. researchgate.net

Table 2: Examples of Hybrid Materials Derived from this compound

Hybrid Material Precursor Role of GeI₄ Key Features Potential Applications
Germanium-Silicon Oxide (GeSiOx) Nanotubes Reactant and catalyst passivator Tubular heterostructure Nanoelectronics, sensors

| Hybrid Germanium Iodide Perovskites (e.g., CH₃NH₃GeI₃) | Starting material for in-situ Ge(II) formation | Strong nonlinear optical response, tunable bandgap | Nonlinear optics, solar cells |

Q & A

Q. What are the optimal synthesis methods for Germanium(4+) tetraiodide (GeI₄) in laboratory settings?

GeI₄ is synthesized via direct reaction of elemental germanium with iodine under controlled conditions: Ge+2I2GeI4\text{Ge} + 2\text{I}_2 \rightarrow \text{GeI}_4

Key parameters include inert atmosphere (to prevent oxidation), stoichiometric iodine ratios, and temperature gradients to minimize side reactions (e.g., GeI₂ formation). Yield optimization requires monitoring reaction time and iodine sublimation dynamics .

Q. Which spectroscopic and structural characterization techniques validate GeI₄ purity and geometry?

  • Raman/IR spectroscopy : Identifies vibrational modes of Ge-I bonds and symmetry of the tetrahedral structure .
  • X-ray crystallography : Resolves bond lengths (e.g., Ge-I ≈ 2.48 Å) and lattice parameters in monoclinic or tetragonal systems .
  • Mass spectrometry : Confirms molecular weight (GeI₄ = 580.23 g/mol) and isotopic distribution .

Q. How does GeI₄’s reactivity compare to other Group 14 tetrahalides (e.g., SiI₄, SnI₄)?

GeI₄ exhibits intermediate Lewis acidity due to germanium’s electronegativity (2.01 Pauling scale), making it less reactive than SiI₄ but more hydrolytically stable than SnI₄. Reactivity trends are quantified via hydrolysis rates and coordination chemistry with donor solvents (e.g., THF) .

Advanced Questions

Q. How can computational models reconcile discrepancies in GeI₄’s experimental vs. theoretical bond parameters?

Discrepancies in Ge-I bond lengths (e.g., crystallographic vs. DFT-predicted values) arise from relativistic effects in heavy iodine atoms. Hybrid functionals (e.g., B3LYP-D3) with relativistic pseudopotentials improve accuracy. Benchmarking against Raman data (e.g., ν(Ge-I) ≈ 150–200 cm⁻¹) validates models .

Q. What strategies address contradictions in GeI₄’s thermodynamic stability under varying conditions?

Conflicting reports on thermal decomposition (e.g., GeI₄ → GeI₂ + I₂) require controlled thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Phase diagrams constructed via differential scanning calorimetry (DSC) clarify stability thresholds .

Q. How can FAIR data principles enhance reproducibility in GeI₄ research?

  • Metadata standards : Use domain-specific ontologies (e.g., CHEMINF) to annotate synthesis protocols, spectral data, and crystallographic parameters .
  • Repository integration : Deposit raw datasets (e.g., XRD files, spectral peaks) in NFDI4Chem repositories with persistent identifiers (DOIs) .
  • Peer-reviewed data : Journals should mandate FAIR compliance for supplementary data, including machine-readable formats and quality-control metrics .

Q. What electrochemical applications exploit GeI₄’s redox behavior in non-aqueous systems?

GeI₄ serves as a precursor for electrodepositing germanium thin films in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate). Cyclic voltammetry reveals reduction peaks at −1.2 V (vs. Ag/Ag⁺), corresponding to Ge⁴⁺ → Ge⁰ transitions. Applications include semiconductor fabrication and battery materials .

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